2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone
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Overview
Description
2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol . It is a derivative of benzoquinone, characterized by the presence of two ethyl groups and two hydroxyl groups attached to the quinone ring. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone typically involves the oxidation of 2,5-diethylhydroquinone. One common method includes the use of oxidizing agents such as potassium dichromate or ferric chloride under acidic conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Substitution: It reacts with nucleophiles such as amines and thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, ferric chloride.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Secondary amines, thiols.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: 2,5-diethylhydroquinone.
Substitution: 2,5-diamino and 2,5-dithioether derivatives.
Scientific Research Applications
2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone involves its redox properties. It can undergo reversible oxidation and reduction, making it a useful compound in redox chemistry. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and electron transfer reactions . The molecular targets and pathways involved include interactions with enzymes and proteins that facilitate redox reactions .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Similar structure but lacks the ethyl groups.
2,6-Dimethoxy-1,4-benzoquinone: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone is unique due to the presence of ethyl groups, which influence its solubility and reactivity compared to other benzoquinone derivatives. The ethyl groups also provide steric hindrance, affecting the compound’s interactions with other molecules .
Biological Activity
2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone (DEHBQ) is a synthetic compound belonging to the class of benzoquinones, which are known for their diverse biological activities. This article provides a detailed examination of the biological activity of DEHBQ, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H12O4
- Molecular Weight : 196.2 g/mol
Antibacterial Activity
Research indicates that DEHBQ exhibits significant antibacterial properties. The activity of quinones, including DEHBQ, is influenced by the substituents at the 3 and 6 positions of the benzoquinone ring. Studies have shown that:
- Mechanism : The antibacterial effect is largely attributed to the ability of DEHBQ to disrupt bacterial cell membranes and inhibit metabolic processes. The activity appears to be inversely proportional to the polarity of the compound in aerobic systems .
- Comparison with Other Compounds : DEHBQ's activity was compared with other naturally occurring quinones, revealing that structural modifications can enhance or diminish antibacterial efficacy .
The mechanisms through which DEHBQ exerts its biological effects include:
- Oxidative Stress Induction : DEHBQ generates reactive oxygen species (ROS), leading to oxidative stress in bacterial cells. This mechanism is crucial for its antibacterial action.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial properties .
Study on Antibacterial Efficacy
A study conducted on various strains of bacteria demonstrated that DEHBQ effectively inhibited growth at concentrations as low as 50 µg/mL. The findings are summarized in Table 1 below.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Pseudomonas aeruginosa | 75 µg/mL |
Mechanistic Insights from Nucleophilic Reactions
Further investigations into the chemical reactivity of DEHBQ revealed its interaction with nucleophiles, leading to the formation of various derivatives. These reactions provide insights into how structural modifications can affect biological activity:
- Reactivity with Secondary Amines : DEHBQ reacts readily with secondary amines, resulting in the formation of 2,5-diamino compounds. This reaction pathway suggests potential avenues for developing derivatives with enhanced biological properties .
- Formation of Dithioethers : Interaction with thiols produces corresponding dithioether derivatives, indicating that these modifications could also influence biological activity and toxicity profiles .
Potential Therapeutic Applications
Given its antibacterial properties and mechanisms of action, DEHBQ presents potential therapeutic applications:
- Antimicrobial Agents : Its efficacy against resistant bacterial strains positions DEHBQ as a candidate for developing new antimicrobial agents.
- Antioxidant Properties : Due to its ability to generate ROS, DEHBQ may also be explored for applications in oxidative stress-related diseases.
Properties
IUPAC Name |
2,5-diethyl-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-5-7(11)9(13)6(4-2)10(14)8(5)12/h11,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFNTGADVAMGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C(=C(C1=O)O)CC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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